REACTION_CXSMILES
|
[O:1]1[CH:5]=[CH:4][CH:3]=[C:2]1[C:6]([N:8]1[CH2:13][CH2:12][N:11]([CH2:14][CH2:15]O)[CH2:10][CH2:9]1)=[O:7].S(Cl)([Cl:19])=O>>[O:1]1[CH:5]=[CH:4][CH:3]=[C:2]1[C:6]([N:8]1[CH2:13][CH2:12][N:11]([CH2:14][CH2:15][Cl:19])[CH2:10][CH2:9]1)=[O:7]
|
Name
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|
Quantity
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1.76 g
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Type
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reactant
|
Smiles
|
O1C(=CC=C1)C(=O)N1CCN(CC1)CCO
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Name
|
|
Quantity
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20 mL
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Type
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reactant
|
Smiles
|
S(=O)(Cl)Cl
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Control Type
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AMBIENT
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Type
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CUSTOM
|
Details
|
The resulting mixture was stirred at room temperature for 7.5 hours
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Rate
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UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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DISTILLATION
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Details
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The thionyl chloride was distilled off under reduced pressure
|
Type
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ADDITION
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Details
|
the residue was poured into cold water
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Type
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EXTRACTION
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Details
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After alkalinization of the resulting aqueous solution with sodium carbonate, the solution was extracted with benzene
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Type
|
WASH
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Details
|
the benzene layer was washed with water
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Type
|
DRY_WITH_MATERIAL
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Details
|
The benzene layer was dried over anhydrous magnesium sulfate
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Type
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CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to give 1.2 g of an oily substance
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Type
|
CUSTOM
|
Details
|
The reaction product was provided for the next step in its unpurified form
|
Reaction Time |
7.5 h |
Name
|
|
Type
|
|
Smiles
|
O1C(=CC=C1)C(=O)N1CCN(CC1)CCCl
|
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |